molecular formula C13H10FNO B132669 2-Amino-4'-fluorobenzophenone CAS No. 3800-06-4

2-Amino-4'-fluorobenzophenone

Cat. No. B132669
CAS RN: 3800-06-4
M. Wt: 215.22 g/mol
InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N
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Description

2-Amino-4'-fluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of an amino group and a fluorine atom on the benzene rings. This compound is related to various other benzophenones that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to 2-amino-4'-fluorobenzophenone has been explored in several studies. For instance, substituted 2′-amino-biphenyl-2-ols, which are structurally similar to 2-amino-4'-fluorobenzophenone, have been synthesized through a double functionalization process involving nitration and cycloetherification . Another related compound, 2-fluorobenzoylthiourea, was synthesized from 2-fluorocarboxylic acid, demonstrating the feasibility of introducing fluorine into the benzophenone structure . These methods could potentially be adapted for the synthesis of 2-amino-4'-fluorobenzophenone by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-4'-fluorobenzophenone has been characterized using various analytical techniques. For example, a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by single-crystal X-ray diffraction analysis, which provided detailed information about the crystal structure and molecular interactions . This type of analysis is crucial for understanding the molecular conformation and potential binding interactions of 2-amino-4'-fluorobenzophenone.

Chemical Reactions Analysis

The chemical reactivity of benzophenone derivatives has been explored in the context of various reactions. The study of 2-amino-5-nitrobenzophenone and its derivatives, which are closely related to 2-amino-4'-fluorobenzophenone, revealed that these compounds can be prepared by acid degradation of certain drugs . This suggests that 2-amino-4'-fluorobenzophenone may also undergo similar chemical transformations, which could be useful in the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzophenones have been investigated to understand their potential as bioactive molecules. A series of 4-aminobenzophenones were synthesized and their structure-activity relationship was studied, revealing high anti-inflammatory activity . These findings indicate that the physical and chemical properties of 2-amino-4'-fluorobenzophenone, such as its ability to form hydrogen bonds and its electronic structure, could be important for its biological activity and interactions with biological targets.

Scientific Research Applications

  • Pharmaceutical Industry

    • 2-Amino-4’-fluorobenzophenone is used as an intermediate in the preparation of Pitavastatin , a potent HMG-CoA reductase inhibitor.
    • Pitavastatin is used for the treatment of hypercholesterolemia (elevated cholesterol) and prevention of cardiovascular disease .
  • Organic Chemistry

    • 2-Amino-4’-fluorobenzophenone can be used as a building block in the synthesis of various organic compounds .
    • It can be used in reactions such as fluorination , which involves the introduction of a fluorine atom into a molecule.
  • Spectroscopic Studies and Molecular Docking

    • 2-Amino-4’-fluorobenzophenone has been studied using various spectroscopic techniques, including FT-IR, NMR, and single crystal XRD .
    • These studies can provide valuable information about the chemical structure and properties of the compound .
    • In addition, molecular docking studies have been conducted with this compound . These studies can help to predict the orientation of one molecule to the target enzyme or receptor site of another molecule .
    • The results of these studies can provide insights into the potential interactions and binding affinities of the compound, which can be useful in fields such as drug design and medicinal chemistry .
  • Chemical Synthesis

    • 2-Amino-4’-fluorobenzophenone can be synthesized from o-phthalimide through a series of reactions, including a Friedel-Crafts reaction with fluorobenzene and Hofmann degradation .
    • This method of synthesis has been noted for its short reaction period, high conversion rate, and good product quality .

Safety And Hazards

2-Amino-4’-fluorobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 2-Amino-4’-fluorobenzophenone are not mentioned in the search results, its use as an intermediate in the preparation of Pitavastatin suggests potential applications in the pharmaceutical industry . Its use as a fluorescent probe for biochemical studies also suggests potential applications in biochemistry and molecular biology .

properties

IUPAC Name

(2-aminophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFXIQFESQNINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431574
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4'-fluorobenzophenone

CAS RN

3800-06-4
Record name 2′-Amino-4-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3800-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of (16) (42.6 g, 0.2 mol) in 750 ml of dry tetrahydrofuran (THF) and 20 ml of triethylamine is added 5% palladium on charcoal (6 g). The vigorously stirred suspension is flushed with hydrogen gas and stirred at room temperature under a hydrogen atmosphere until absorption of hydrogen ceases (approximately 90-90% of the molar amount; 8-10 hours). The catalyst is removed by filtration through a bed of celite, and the solvent is removed under reduced pressure. The product (16) is recrystallized from toluene.
Quantity
42.6 g
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reactant
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750 mL
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solvent
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20 mL
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solvent
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6 g
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catalyst
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Synthesis routes and methods II

Procedure details

30 g of 2-amino-4′-fluorobenzophenone methanesulfonate was added to 150 g of o-dichlorobenzene, the resulting mixture was heated at 80° C. Then, the reaction solution was made alkaline with 25% aqueous solution of sodium hydroxide. The reaction solution was separated into phases at the same temperature and washed with 5% brine solution. The organic phase was dried over anhydrous magnesium sulfate, and filtered at 80° C. The filtrate was gradually cooled, stirred at 0 to 5° C. for 4 hours, filtered and washed with a small amount of toluene. After drying, 19 g of 2-amino-4′-fluorobenzophenone was obtained.
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30 g
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reactant
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150 g
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solvent
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aqueous solution
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Synthesis routes and methods III

Procedure details

A solution of 4-bromofluorobenzene (1 eq.) in THF was cooled to −78° C. under nitrogen and treated with tert-butyllithium (2.05 eq., 1.6 M solution in pentane) at a rate of 40 ml/h. The internal temperature did not rise above −74° C. The orange solution was stirred at −78° C. for 30 minutes prior to the addition of anthranilonitrile (0.6 eq.) as a solution in THF. The reaction was warmed to 0° C. and stirred for 2 hours. 3N HCl was added to the mixture and stirring continued for 30 minutes. The reaction was diluted with ethyl acetate and the layers were separated. The aqueous layer was back-extracted thrice with ethyl acetate. The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified via HPLC eluting with 93:7 hexanes/ethyl acetate.
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Synthesis routes and methods IV

Procedure details

A dry 500 ml 3-neck flask fitted with a reflux condenser and an addition funnel was charged with Mg turnings (2.80 gm, 0.115 mol) and dry Et2O (35 ml). A solution of 1-bromo- 4-fluorobenzene (18.5 gm, 0.106 mol) in Et2O (20 ml) was added to the addition funnel and approximately 15% of this solution was added to the Mg/Et2O mixture. Once the exothermic reaction had begun (ultrasound was required), the aryl bromide solution was added at such a rate as to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled to 0° C. Dropwise addition of a solution of 2-aminobenzonitrile (5.00 gm, 0.042 mol) in dry Et2O (20 ml) over a 10 minute period resulted in the formation of a thick yellow slurry. The resulting mixture was warmed to room temperature and stirred overnight. The solution was then cooled to 0° C. and cautiously quenched with 10% HCl (50 ml). After stirring for 5 minutes, the solution was made basic with 10% NaOH (70 ml) and the aqueous layer was extracted three times with Et2O. The combined Et2O layers were pooled, washed with brine, dried (Na2SO4), filtered and stripped to yield an orange oil. The oil was chromatographed (Flash, Merck SiO2, 25% EtOAc in hexane) to give impure 2-aminophenyl 4-fluorophenyl methanone (~1 gm) and the corresponding impure imine (~5.8 gm, Rf 0.28 in 30% EtOAc in hexane). The imine was stirred with 10% HCl (100 ml) and silica gel (750 mg) for 45 minutes. The mixture was then basicified with NaOH pellets (14 gm) and the aqueous layer was extracted twice with Et2O. The combined Et2O layers were washed with brine, dried (Na2SO4), filtered and stripped to yield a solid. This solid was pooled with impure 2-aminophenyl 4-fluorophenyl methanone from above and recrystallized in hot EtOH/H2O to give analytically pure 2-aminophenyl 4-fluorophenyl methanone as yellow crystals (3.28 gm, 36%).
[Compound]
Name
Mg
Quantity
2.8 g
Type
reactant
Reaction Step One
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Quantity
35 mL
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reactant
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18.5 g
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reactant
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solution
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0 (± 1) mol
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20 mL
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Reaction Step Two
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Name
Mg Et2O
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0 (± 1) mol
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Name
aryl bromide
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5 g
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4'-fluorobenzophenone
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2-Amino-4'-fluorobenzophenone
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2-Amino-4'-fluorobenzophenone

Citations

For This Compound
45
Citations
R Satheeshkumar, K Prabha, KN Vennila… - Journal of Molecular …, 2022 - Elsevier
… In this work, synthesis, and crystal structure of molecule 2-amino-4′-fluorobenzophenone (FAB) is confirmed by using FT-IR, FT-Raman, 1 H and 13 C NMR chemical shifts, compared …
Number of citations: 18 www.sciencedirect.com
AS Patel, HR Khunt, SM Ghelani… - … Letters of Chemistry …, 2014 - bibliotekanauki.pl
… We have demonstrated two step one-pot synthesis of novel 5-(4-Fluorophenyl)-1HBeno[e][1,4]Diazepin-2(3H)-one using 2-Amino-4’-fluorobenzophenone as initial stating material. The …
Number of citations: 3 bibliotekanauki.pl
C Hoppin, RB Bates, CG Contreras, A Somogyi… - Polymer bulletin, 2009 - Springer
… Poly(dibenzodiazocine)s, members of a new class of polyimines with high thermal stability and solubility in organic solvents, were synthesized from 2-amino-4′-fluorobenzophenone …
Number of citations: 10 idp.springer.com
Z Guo, T Xue, X Sun, D Li, F Wang, L Fan, X Liu… - Chemical Engineering …, 2023 - Elsevier
Passivating defects via organic molecule additives is one of important approaches to achieve high-efficient and stable perovskite solar cells (PSCs). To unveil the influence mechanism …
Number of citations: 11 www.sciencedirect.com
SM Ghelani, YT Naliapara - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
… To a solution of 2-amino-4′-fluorobenzophenone (0.0046 mol) in toluene (10 mL), a solution of chloroacetyl chloride (0.0049 mol) in toluene (2 mL) was added dropwise at 0C within …
Number of citations: 11 onlinelibrary.wiley.com
M Suzuki, H Iwasaki, Y Fujikawa, M Kitahara… - Bioorganic & medicinal …, 2001 - Elsevier
… A mixture of 15.00 g (69.8 mmol) of 2-amino-4′-fluorobenzophenone 5, 16.77 g (105 mmol) … condensation reaction of 2-amino-4′-fluorobenzophenone 5 with ethyl malonyl chloride. …
Number of citations: 127 www.sciencedirect.com
K SUZUKI, EK WEISBURGER… - The Journal of Organic …, 1961 - ACS Publications
The reaction of p-fluorophenylmagnesium iodide with 6-oxo-2-methy 1-4, 5-benz-l, 3-oxazine (from acetic anhydride and anthranilic acid) gave 2-(4'-fluorobenzoyl) acetanilide, which …
Number of citations: 17 pubs.acs.org
RV Coombs, RP Danna, M Denzer… - Journal of Medicinal …, 1973 - ACS Publications
In the course of our investigations into the chemistry and pharmacology of quinazoline derivatives we discov-ered a new reaction sequence leading to l-alkyl-4-aryl-2 (Iff)-quinazolinones…
Number of citations: 85 pubs.acs.org
F Xiong, H Wang, L Yan, L Xu, Y Tao, Y Wu… - Organic & Biomolecular …, 2015 - pubs.rsc.org
… The desired quinoline phosphonium salt 2 could be provided via Friedlander condensation of 2-amino-4′-fluorobenzophenone (7) with cyclopropyl α,β-unsaturated ketone 6, derived …
Number of citations: 11 pubs.rsc.org
M Laube, W Neumann, M Scholz, P Lönnecke… - …, 2013 - Wiley Online Library
… 2-Amino-4′-fluorobenzophenone (1 a): Compound 1 a was synthesized according to a published procedure37, 38 by starting from N-tosylated anthranilic acid by Friedel–Crafts …

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